molecular formula C11H22ClNO B1405279 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride CAS No. 1864062-48-5

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

Cat. No.: B1405279
CAS No.: 1864062-48-5
M. Wt: 219.75 g/mol
InChI Key: XEGLPHUFBGNOKR-UHFFFAOYSA-N
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Description

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride typically involves the reaction of tetrahydropyran derivatives with piperidine under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures, around 0°C, to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and interactions, especially those involving piperidine derivatives.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, making the compound a candidate for drug development targeting neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds like tetrahydropyran-4-ylmethanol share structural similarities and can undergo similar chemical reactions.

    Piperidine derivatives: Compounds such as 4-aminopiperidine hydrochloride exhibit similar reactivity and applications.

Uniqueness

The unique combination of the tetrahydropyran and piperidine moieties in 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride provides distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(oxan-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGLPHUFBGNOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 3
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 4
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 5
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Reactant of Route 6
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride

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